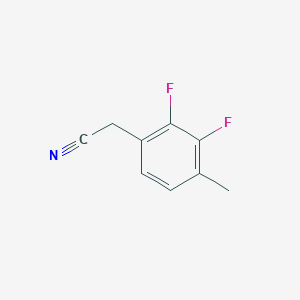

2,3-Difluoro-4-methylphenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

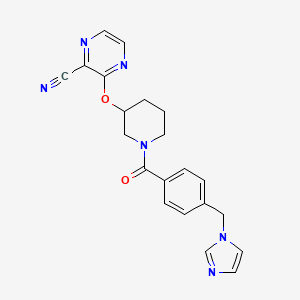

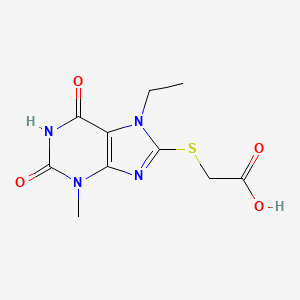

2,3-Difluoro-4-methylphenylacetonitrile is a chemical compound with the molecular formula C9H7F2N and a molecular weight of 167.16 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-methylphenylacetonitrile is1S/C9H7F2N/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3H,4H2,1H3 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom in the molecule.

Aplicaciones Científicas De Investigación

Material Science Applications

2,3-Difluoro-4-methylphenylacetonitrile and its derivatives have been utilized in the synthesis of novel materials. For instance, Kricheldorf et al. (2005) explored the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles, yielding soluble polyethers and multicyclic oligomers. These materials exhibit significant potential in creating advanced polymeric structures due to their unique properties, such as complete conversions of the C−F groups and the formation of cross-linked products under specific conditions (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Organic Synthesis

In organic synthesis, the compound has been applied in the development of new synthetic methodologies. Hua et al. (2016) demonstrated a solvent-controlled difluoromethylation process that allows for the divergent synthesis of 2′-difluoromethoxychalcones and 2,2-difluoro-3-styryl-2,3-dihydrobenzofuran-3-ols. This method showcases the versatility of difluoro compounds in facilitating selective synthesis routes based on solvent choice, providing yields ranging from 47–97% (Hua, Wang, Liu, Wang, Zhang, Huang, & Weihua, 2016).

Photophysical Studies

The transformation of specific dyes to their boron difluoride adducts highlights another application area. Choi et al. (2017) developed new probes for signaling BF3 species using the transformation of 2-(2-hydroxyphenyl)benzothiazole derivatives. These probes exhibited significant off-on fluorescence enhancement, demonstrating the utility of difluorobenzonitriles in creating sensitive and selective fluorescent detectors for industrial applications (Choi, Lee, Jung, Hong, & Chang, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKCXHODUFMOLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC#N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylphenylacetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)

![N-(2,6-Difluorophenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2383495.png)

![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2383496.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)